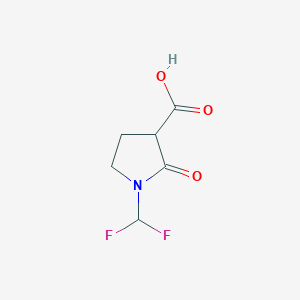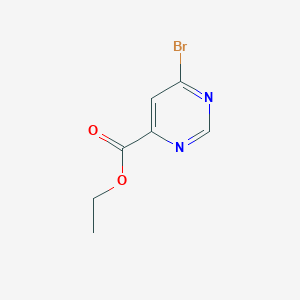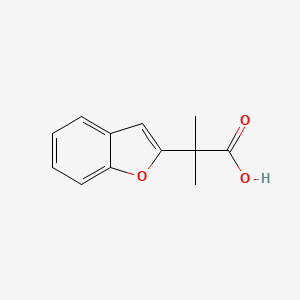![molecular formula C8H10N4O2 B13327013 2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13327013.png)
2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with hydrazine derivatives, followed by cyclization to form the triazolopyrimidine core . Microwave-mediated, catalyst-free synthesis has also been reported, offering a more efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: Known for its potent phosphodiesterase inhibition.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities, including CDK2 inhibition.
Thiadiazoles and thioamides: These compounds share similar heterocyclic structures and exhibit a range of biological activities.
Uniqueness
2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of ethyl and methoxy groups enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O2/c1-3-6-9-8-10-7(13)5(14-2)4-12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11,13) |
InChI Key |
AFFGELCMDJWFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=C(C(=O)NC2=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)



![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B13326978.png)



